N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide
Description
N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 5-methylisoxazole moiety and an isonicotinamide group.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-8-6-10(17-20-8)12-16-11(21-18-12)7-15-13(19)9-2-4-14-5-3-9/h2-6H,7H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKVMLMAYDIKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of 1,2,4-oxadiazole: This involves the reaction of nitrile oxides with amidoximes under controlled conditions.
Coupling Reaction: The 5-methylisoxazole and 1,2,4-oxadiazole intermediates are then coupled using a suitable linker, often involving a methylation step.
Final Assembly: The isonicotinamide moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the isoxazole or oxadiazole rings.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the isoxazole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
Structural Characteristics
The compound's structure consists of:
- Isoxazole Ring : Known for anti-inflammatory and anticancer properties.
- Oxadiazole Ring : Contributes to various biological activities.
- Isonicotinamide Group : Enhances solubility and bioavailability.
These features suggest that the compound may interact with specific enzymes or receptors involved in critical biochemical pathways, potentially influencing cellular signaling and metabolism.
Medicinal Chemistry Applications
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Anticancer Research :
- The isoxazole derivatives are recognized for their potential as anticancer agents. Preliminary studies indicate that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide may exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism of action is hypothesized to involve inhibition of key signaling pathways that promote tumor growth and survival.
-
Anti-inflammatory Properties :
- Given the known activities of isoxazole compounds, this derivative may also serve as a lead compound for developing anti-inflammatory drugs. Research into its effects on inflammatory markers could provide insights into its therapeutic potential in treating conditions like arthritis or other inflammatory diseases.
- Targeting Kinases :
Agricultural Applications
- Pesticidal Properties :
- Molecular Docking Studies :
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure is compared below with derivatives from the evidence, focusing on substituent variations and their impacts:
Key Structural Differences and Implications
- Heterocyclic Core : The target compound’s 1,2,4-oxadiazole-isoxazole hybrid contrasts with pyrimidine-oxadiazole hybrids (e.g., 5d ) or triazolopyrimidine derivatives . These cores influence metabolic stability and electronic properties.
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro groups (e.g., in 5d ) increase stability but may reduce solubility, whereas hydroxy groups (e.g., compound 56 ) improve polarity and activity. Thioether vs. Aromatic Systems: The isonicotinamide group in the target compound provides a planar pyridine ring, favoring DNA intercalation or enzyme inhibition compared to non-aromatic substituents .
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a complex organic compound characterized by its unique structural features, which may confer significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Overview
The molecular formula of this compound is C15H14N4O3, with a molecular weight of 298.302 g/mol. The structure comprises several functional groups including an isoxazole ring, an oxadiazole ring, and an isonicotinamide moiety. These components contribute to the compound's diverse biological activities.
Anticancer Properties
Research indicates that compounds containing isoxazole and oxadiazole rings exhibit promising anticancer properties. For instance, derivatives of these compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression .
Anti-inflammatory Effects
The potential anti-inflammatory effects of this compound are also noteworthy. Isoxazole derivatives are known for their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .
The mechanism of action for this compound likely involves multiple interactions at the molecular level:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and inflammation.
- Receptor Modulation : It could modulate receptor activity linked to cellular signaling pathways.
- Intermolecular Interactions : The presence of multiple functional groups allows for various non-covalent interactions (e.g., hydrogen bonding and π–π stacking), enhancing binding affinity to biological targets.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example:
These studies highlight the importance of structural modifications in enhancing biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
